1-Bromo-5-methoxynaphthalene
Overview
Description
1-Bromo-5-methoxynaphthalene is a research chemical with the CAS number 74924-95-1 . It has a molecular formula of C11H9BrO and a molecular weight of 237.09 g/mol . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation COC1=CC=CC2=C1C=CC=C2Br . This indicates that the molecule consists of a naphthalene core with a bromine atom substituted at one position and a methoxy group (-OCH3) substituted at another position.Physical and Chemical Properties Analysis
This compound has a molecular weight of 237.09 g/mol . Other specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Chemical Intermediates
Biological Activity
Compounds derived from 1-Bromo-5-methoxynaphthalene have shown potential in biological applications. For instance, Göksu and Uğuz (2005) synthesized derivatives that exhibited antibacterial activity against certain pathogenic bacteria (Göksu & Uğuz, 2005). Additionally, Saji et al. (2021) conducted spectroscopic analysis of 2-bromo-6-methoxynaphthalene, suggesting its potential as an anti-cancer drug due to its drug-like properties and low toxicity (Saji et al., 2021).
Spectroscopic Analysis
The compound and its derivatives have also been the subject of detailed spectroscopic analysis. For example, Govindarajan et al. (2010) studied the structural and vibrational properties of 1-methoxynaphthalene, providing insights into its molecular characteristics (Govindarajan et al., 2010).
Properties
IUPAC Name |
1-bromo-5-methoxynaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEQDOKBYZEHKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447731 | |
Record name | 1-BROMO-5-METHOXYNAPHTHALENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74924-95-1 | |
Record name | 1-BROMO-5-METHOXYNAPHTHALENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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